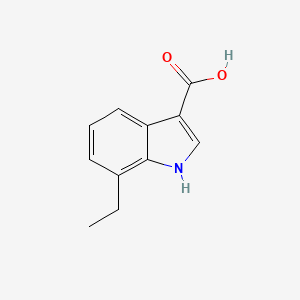

7-ethyl-1H-indole-3-carboxylic acid

Description

BenchChem offers high-quality 7-ethyl-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-ethyl-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-4-3-5-8-9(11(13)14)6-12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTWREQDWBJODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651379 | |

| Record name | 7-Ethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948581-62-2 | |

| Record name | 7-Ethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Ethyl-1H-indole-3-carboxylic Acid

Foreword: The Strategic Importance of Substituted Indoles in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Its unique electronic properties and versatile functionalization potential have made it a privileged scaffold in the design of novel therapeutics. Among the myriad of substituted indoles, 7-ethyl-1H-indole-3-carboxylic acid stands out as a key building block for the synthesis of more complex molecules, including potent anti-inflammatory agents and novel kinase inhibitors. This guide provides a comprehensive, technically-grounded, and field-proven methodology for the synthesis of this important intermediate, designed for researchers, scientists, and professionals in drug development. Our approach emphasizes not just the procedural steps, but the underlying chemical principles and strategic considerations that ensure a robust and reproducible synthesis.

I. A Two-Stage Synthetic Strategy: Building the Core and Functionalizing with Precision

The synthesis of 7-ethyl-1H-indole-3-carboxylic acid is most effectively approached as a two-stage process. The first stage focuses on the construction of the 7-ethyl-1H-indole core, for which the venerable Fischer indole synthesis remains a highly efficient and scalable method. The second stage involves the regioselective introduction of the carboxylic acid group at the C3 position, a task for which a Vilsmeier-Haack formylation followed by a robust oxidation protocol offers a reliable and high-yielding pathway.

Caption: Overall two-stage synthetic workflow.

II. Stage 1: Constructing the 7-Ethyl-1H-indole Nucleus via Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and an aldehyde or ketone. For the synthesis of 7-ethyl-1H-indole, 2-ethylphenylhydrazine is the logical starting material. The choice of the carbonyl partner is critical to ensure the desired C2-unsubstituted indole. While direct use of acetaldehyde can be challenging due to its volatility and tendency to undergo side reactions, a more controlled approach is often preferred in a laboratory setting.[1][2]

Reaction Mechanism: A Cascade of Acid-Catalyzed Transformations

The Fischer indole synthesis proceeds through a fascinating cascade of reactions initiated by the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, followed by aromatization to yield the indole ring.

Caption: Key steps in the Fischer indole synthesis.

Experimental Protocol: Synthesis of 7-Ethyl-1H-indole

This protocol is adapted from established procedures for the synthesis of related 7-substituted indoles.[1][2][4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Ethylphenylhydrazine hydrochloride | 174.65 | 10.0 g | 0.057 |

| Glyoxylic acid monohydrate | 92.06 | 5.8 g | 0.063 |

| Glacial Acetic Acid | - | 100 mL | - |

| Sodium Hydroxide | 40.00 | As needed | - |

| Diethyl Ether | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylphenylhydrazine hydrochloride (10.0 g, 0.057 mol) and glacial acetic acid (100 mL).

-

Stir the mixture at room temperature until the hydrazine salt is fully dissolved.

-

Add glyoxylic acid monohydrate (5.8 g, 0.063 mol) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into 200 mL of ice-cold water.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-ethyl-1H-indole.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 7-ethyl-1H-indole.

Expected Yield: 65-75%

III. Stage 2: Introduction of the Carboxylic Acid at C3

The electron-rich nature of the indole ring makes the C3 position particularly susceptible to electrophilic substitution. The Vilsmeier-Haack reaction provides an excellent method for introducing a formyl group at this position, which can then be readily oxidized to the desired carboxylic acid.

Step 2a: Vilsmeier-Haack Formylation of 7-Ethyl-1H-indole

The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that reacts selectively at the C3 position of the indole.

Experimental Protocol: Synthesis of 7-Ethyl-1H-indole-3-carboxaldehyde

This protocol is based on standard Vilsmeier-Haack procedures for indoles.[5][6]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 7-Ethyl-1H-indole | 145.21 | 5.0 g | 0.034 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 3.8 mL (6.3 g) | 0.041 |

| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - |

| Sodium Hydroxide | 40.00 | As needed | - |

| Ethyl Acetate | - | As needed | - |

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (25 mL) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (3.8 mL, 0.041 mol) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Dissolve 7-ethyl-1H-indole (5.0 g, 0.034 mol) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a 2 M sodium hydroxide solution.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude 7-ethyl-1H-indole-3-carboxaldehyde can be recrystallized from ethanol to yield the pure product.

Expected Yield: 85-95%

Step 2b: Oxidation of 7-Ethyl-1H-indole-3-carboxaldehyde

The final step is the oxidation of the aldehyde to the carboxylic acid. Potassium permanganate is a strong and effective oxidizing agent for this transformation.[7]

Experimental Protocol: Synthesis of 7-Ethyl-1H-indole-3-carboxylic acid

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 7-Ethyl-1H-indole-3-carboxaldehyde | 173.22 | 4.0 g | 0.023 |

| Potassium permanganate (KMnO₄) | 158.03 | 4.4 g | 0.028 |

| Acetone | - | 100 mL | - |

| Water | - | 50 mL | - |

| Sodium bisulfite | - | As needed | - |

| Hydrochloric Acid (conc.) | - | As needed | - |

Procedure:

-

In a 500 mL flask, dissolve 7-ethyl-1H-indole-3-carboxaldehyde (4.0 g, 0.023 mol) in acetone (100 mL).

-

In a separate beaker, dissolve potassium permanganate (4.4 g, 0.028 mol) in water (50 mL).

-

Slowly add the potassium permanganate solution to the acetone solution of the aldehyde with stirring at room temperature. An exothermic reaction will occur, and a brown precipitate of manganese dioxide will form.

-

After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.

-

Quench the excess potassium permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The desired carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 7-ethyl-1H-indole-3-carboxylic acid.

Expected Yield: 70-80%

IV. Characterization and Purity Assessment

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, C=O, O-H).

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Melting Point Analysis: To assess the purity of the crystalline products.

V. Safety Considerations

-

2-Ethylphenylhydrazine hydrochloride: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Phosphorus oxychloride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

Potassium permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

-

Solvents: Diethyl ether and acetone are highly flammable. Work in a well-ventilated area away from ignition sources.

VI. Conclusion: A Robust Pathway to a Key Synthetic Intermediate

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 7-ethyl-1H-indole-3-carboxylic acid. By employing the Fischer indole synthesis for the construction of the indole core and a subsequent Vilsmeier-Haack formylation/oxidation sequence for the introduction of the carboxylic acid functionality, researchers can obtain this valuable building block in good overall yield and high purity. The provided protocols, grounded in established chemical principles and supported by the scientific literature, offer a solid foundation for the successful synthesis of this important compound, thereby facilitating the advancement of drug discovery and development programs.

References

- Teva Pharmaceutical Industries Ltd. (1996). 3-(2-trialkylsilyloxy)ethyl-7-ethyl-1h-indoles and method for their preparation.

-

IOSR Journal. (n.d.). A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. [Link]

-

Kott, L., Schramm, M., & Wölfling, J. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o1802. [Link]

-

El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-743. [Link]

-

Gutmann, B., Gottsponer, M., & Kappe, C. O. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Organic Process Research & Development, 17(2), 246-257. [Link]

-

Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2010). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 75(15), 5275-5278. [Link]

-

Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. [Link]

-

Gutmann, B., Gottsponer, M., & Kappe, C. O. (2013). On the Fischer indole synthesis of 7-ethyltryptophol-mechanistic and process intensification studies under continuous flow conditions. UQ eSpace. [Link]

-

Tietze, L. F., & St-Laurent, D. R. (2009). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2009(4), M629. [Link]

-

Reddy, T. J., & Le, T. H. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 10(12), 1446-1456. [Link]

-

Chary, K. P., & Ram, S. N. (1998). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 37(1), 81-83. [Link]

-

Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 40. [Link]

-

Hopmann, E., Repo, T., & et al. (2022). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]

-

Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

-

Aghazadeh, M., & Black, D. S. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-10. [Link]

-

Gribble, G. W. (2010). Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

-

Koca, M., & et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its versatile utility in the synthesis of novel heterocyclic compounds. Journal of the Serbian Chemical Society, 78(8), 1147-1157. [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 7-ethyl-1H-indole-3-carboxylic acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 7-ethyl-1H-indole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Drawing upon established principles of indole chemistry and spectroscopic analysis of analogous structures, this document details a viable synthetic pathway, predicts its physicochemical and spectral properties, and explores its potential biological activities and applications. This resource is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Indole-3-Carboxylic Acid Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. The indole-3-carboxylic acid moiety, in particular, serves as a versatile building block, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile. The 7-ethyl substitution on the benzene portion of the indole ring is of particular interest as it can influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to enhanced potency and selectivity.

Synthesis of 7-ethyl-1H-indole-3-carboxylic acid

A robust and scalable synthesis of 7-ethyl-1H-indole-3-carboxylic acid can be envisioned in a two-stage process, commencing with the formation of the 7-ethylindole precursor followed by the introduction of the carboxylic acid functionality at the C-3 position.

Stage 1: Synthesis of 7-ethylindole

The key starting material, 7-ethylindole, can be efficiently prepared via the dehydrocyclization of 2,6-diethylaniline.[2] This industrial process offers a reliable route to the desired 7-substituted indole core.[2]

Experimental Protocol: Dehydrocyclization of 2,6-diethylaniline [2]

-

Reaction Setup: A fixed-bed reactor is packed with a suitable dehydrogenation catalyst.

-

Reaction Conditions: 2,6-diethylaniline is vaporized and passed over the catalyst bed at an elevated temperature, typically between 500°C and 700°C.

-

Work-up and Purification: The crude reaction mixture, containing 7-ethylindole along with byproducts, is cooled and collected. A subsequent partial hydrogenation step can be employed to simplify the mixture by reducing vinyl-containing byproducts, which are prone to polymerization.[2] The 7-ethylindole is then isolated and purified by distillation under reduced pressure.

Figure 1: Synthetic workflow for the preparation of 7-ethylindole.

Stage 2: Formylation and Oxidation to 7-ethyl-1H-indole-3-carboxylic acid

With 7-ethylindole in hand, the carboxylic acid group can be introduced at the electron-rich C-3 position. A classic and highly effective method is the Vilsmeier-Haack formylation, followed by oxidation of the resulting aldehyde.[3]

Experimental Protocol: Vilsmeier-Haack Formylation and Subsequent Oxidation

-

Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous N,N-dimethylformamide (DMF).

-

Formylation: A solution of 7-ethylindole in DMF is added to the pre-formed Vilsmeier reagent. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: The reaction mixture is carefully poured into ice-water and neutralized with an aqueous base (e.g., NaOH) to precipitate the crude 7-ethyl-1H-indole-3-carbaldehyde.

-

Purification of Aldehyde: The crude aldehyde is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

-

Oxidation: The purified 7-ethyl-1H-indole-3-carbaldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or silver (I) oxide (Ag₂O).

-

Final Purification: After the oxidation is complete, the reaction mixture is acidified to precipitate the 7-ethyl-1H-indole-3-carboxylic acid. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Figure 2: Conversion of 7-ethylindole to the target carboxylic acid.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C₁₁H₁₁NO₂ | Based on chemical structure. |

| Molecular Weight | 189.21 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale brown solid | Indole carboxylic acids are typically crystalline solids.[4] |

| Melting Point | > 200 °C (with decomposition) | The parent indole-3-carboxylic acid melts at 232-234 °C (dec.).[5] Alkyl substitution may slightly alter this. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and DMF. | The carboxylic acid group imparts some polarity, while the ethylindole core is lipophilic. Solubility in aqueous base is expected due to salt formation. |

| pKa | ~4-5 | The pKa of indole-3-carboxylic acid is predicted to be around 3.90.[5] The electron-donating ethyl group at the 7-position is expected to have a minor effect on the acidity of the carboxylic acid. |

Spectroscopic Characterization

The structural elucidation of 7-ethyl-1H-indole-3-carboxylic acid would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the known spectra of similar indole derivatives.[6][7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Indole NH (~11-12 ppm): A broad singlet, characteristic of the acidic proton on the indole nitrogen.

-

Carboxylic Acid OH (~12-13 ppm): A very broad singlet for the carboxylic acid proton.

-

Aromatic Protons (~7-8 ppm): A complex multiplet pattern corresponding to the protons on the indole ring. The proton at the C-2 position will likely appear as a singlet or a narrow triplet. The protons on the benzene ring (C-4, C-5, C-6) will show characteristic coupling patterns.

-

Ethyl Group Protons: A quartet around 2.8-3.0 ppm for the methylene (-CH₂-) group and a triplet around 1.3-1.5 ppm for the methyl (-CH₃) group, with a typical coupling constant of ~7.5 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carbonyl Carbon (~165-175 ppm): The carboxylic acid carbonyl carbon will be observed in this downfield region.

-

Aromatic Carbons (~100-140 ppm): Eight signals corresponding to the carbons of the indole ring system.

-

Ethyl Group Carbons: A signal for the methylene carbon around 20-25 ppm and a signal for the methyl carbon around 13-16 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

N-H Stretch (Indole): A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹.

-

C=C Stretches (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region.

-

C-H Stretches (Aromatic and Aliphatic): Signals above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum, under Electron Ionization (EI), would be expected to show a molecular ion peak at m/z = 189.

-

Fragmentation: Common fragmentation patterns for indole-3-carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45).

Chemical Reactivity

The chemical reactivity of 7-ethyl-1H-indole-3-carboxylic acid is dictated by the functional groups present: the indole ring, the carboxylic acid, and the N-H group.

Figure 3: Key reactive sites and potential transformations of the title compound.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid can undergo standard transformations such as esterification with alcohols under acidic conditions, conversion to amides using coupling agents, reduction to the corresponding alcohol (7-ethyl-1H-indol-3-yl)methanol) with strong reducing agents like lithium aluminum hydride, and conversion to the acid chloride with reagents like thionyl chloride (SOCl₂).[8]

-

Reactions at the Indole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.

-

Electrophilic Substitution on the Indole Ring: While the C-3 position is functionalized, further electrophilic substitution could potentially occur at other positions on the indole nucleus, guided by the electronic effects of the existing substituents.

Potential Applications and Biological Activity

Indole-3-carboxylic acid derivatives are a wellspring of biologically active compounds with diverse therapeutic potential.

-

Agrochemicals: Derivatives of indole-3-carboxylic acid have been investigated as potential herbicides, acting as antagonists of the auxin receptor protein TIR1.[7][9] The specific substitution pattern on the indole ring is crucial for this activity.

-

Anticancer Agents: The indole scaffold is present in many anticancer drugs. Indole-3-carboxylic acid derivatives have been shown to enhance the efficacy of existing chemotherapeutics like doxorubicin by inducing cell senescence in cancer cell lines.[10]

-

Antibacterial and Anthelmintic Agents: By forming conjugates with amino acids and peptides, indole-3-carboxylic acids have demonstrated significant antibacterial and anthelmintic activities.[1]

-

Metabolic Disease Research: Indole-3-carboxylic acid itself is a metabolite of tryptophan and has been implicated in liver disease research.[10]

The introduction of a 7-ethyl group modifies the steric and electronic properties of the indole core, which could lead to novel interactions with biological targets and potentially new therapeutic applications. Further screening and biological evaluation of 7-ethyl-1H-indole-3-carboxylic acid and its derivatives are warranted to explore its full pharmacological potential.

Conclusion

7-ethyl-1H-indole-3-carboxylic acid is a valuable, yet underexplored, member of the indole carboxylic acid family. This guide has outlined a practical synthetic route, provided a detailed prediction of its chemical and spectroscopic properties based on established scientific principles, and highlighted its potential for applications in both agriculture and medicine. The information presented herein serves as a solid foundation for researchers looking to synthesize, characterize, and investigate the biological activity of this promising compound and its derivatives.

References

- Kammerer, H., & Wittmann, H. (1987). Process for the production of 7-ethyl indole. U.S. Patent No. 4,703,126. Washington, DC: U.S.

-

Himaja, M., Jose, T., Ramana, M. V., Anand, R., & Munirajasekhar, D. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440. [Link]

-

El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741. [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 16(12), 10333-10352. [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]

-

Inman, C. E., & Moody, C. J. (2013). A General Synthesis of Tris-Indole Derivatives as Potential Iron Chelators. Molecules, 18(5), 5486-5495. [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

-

ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of 7-ethylindole (7-ETI).... [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2023). Ethyl indole-3-carboxylate Safety Data Sheet. [Link]

-

Trost, B. M., &śród, P. D. S. (2019). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central. [Link]

-

Kamal, A., et al. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 17(8), 2204-2211. [Link]

-

Zhang, Z., et al. (2019). Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Molecules, 24(18), 3248. [Link]

-

Organic Syntheses. (n.d.). Ethyl n-methylcarbamate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4703126A - Process for the production of 7-ethyl indole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. A12634.14 [thermofisher.com]

- 5. Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. A General Synthesis of Tris-Indole Derivatives as Potential Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

13C NMR characterization of 7-ethyl-1H-indole-3-carboxylic acid

An In-Depth Technical Guide to the 13C NMR Characterization of 7-Ethyl-1H-indole-3-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword: From Spectrum to Structure

The structural elucidation of novel or modified heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, the indole scaffold holds a privileged position due to its prevalence in biologically active molecules. This guide provides a comprehensive, field-tested methodology for the complete 13C Nuclear Magnetic Resonance (NMR) characterization of 7-ethyl-1H-indole-3-carboxylic acid.

This document moves beyond a simple recitation of data. It is designed to function as a self-validating protocol, grounding every experimental choice in established spectroscopic principles. We will not only determine the chemical shifts of the 11 unique carbon atoms in the molecule but also understand why they appear at their specific positions. This is achieved by integrating one-dimensional (1D) and two-dimensional (2D) NMR techniques, ensuring each assignment is cross-verified. This guide is intended for researchers, scientists, and drug development professionals who require not just data, but a deep and authoritative understanding of their molecular assets.

The Strategic Importance of 13C NMR in Indole Characterization

While 1H NMR provides a map of the proton environment, 13C NMR offers a direct window into the carbon backbone of a molecule. For a substituted indole like 7-ethyl-1H-indole-3-carboxylic acid, 13C NMR is indispensable for unambiguously confirming the substitution pattern and the electronic state of the heterocyclic ring system.

The indole ring is an aromatic system where the electron density is not uniformly distributed. The nitrogen atom's lone pair participation in the aromatic system significantly influences the shielding of the carbon atoms, particularly at positions C2, C3, C3a, and C7a. The introduction of an electron-withdrawing carboxylic acid group at the C3 position and an electron-donating ethyl group at the C7 position further perturbs these chemical shifts, creating a unique spectroscopic fingerprint. Our goal is to decode this fingerprint.

Predicted 13C Chemical Shifts

A crucial first step in any NMR analysis is the prediction of the spectrum based on known substituent effects. This allows for a more targeted analysis of the experimental data. The table below outlines the predicted chemical shift ranges for each carbon in 7-ethyl-1H-indole-3-carboxylic acid, based on data from reference compounds like indole, 3-methylindole, and indole-3-carboxylic acid.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 125-135 | Deshielded by adjacent nitrogen (N1) and C3-substituent. |

| C3 | 110-120 | Shielded by nitrogen, but deshielded by the attached carboxyl group. The final position is a balance of these effects. |

| C3a | 125-135 | Bridgehead carbon, influenced by both rings. |

| C4 | 120-130 | Aromatic CH, influenced by the ethyl group at C7. |

| C5 | 120-130 | Aromatic CH, expected to have a typical aromatic shift. |

| C6 | 120-130 | Aromatic CH, influenced by the ethyl group at C7. |

| C7 | 130-140 | Substituted aromatic carbon, deshielded by the ethyl group and nitrogen. |

| C7a | 135-145 | Bridgehead carbon, significantly deshielded by the adjacent nitrogen. |

| C=O | 165-175 | Carboxylic acid carbonyl carbon, highly deshielded. |

| -CH2- | 20-30 | Aliphatic CH2 of the ethyl group. |

| -CH3 | 10-20 | Aliphatic CH3 of the ethyl group. |

The Self-Validating Experimental Workflow

To ensure the highest degree of confidence in our structural assignment, we will employ a multi-tiered NMR strategy. This workflow is designed to be self-validating, where data from one experiment is used to confirm the assignments made in another.

Caption: Self-validating NMR workflow for structural elucidation.

Protocol: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample.

-

Analyte Purity: Ensure the 7-ethyl-1H-indole-3-carboxylic acid sample is of high purity (>95%), as impurities will complicate the spectrum.

-

Massing: Accurately weigh 15-20 mg of the compound.

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d6, 0.6 mL). Causality: DMSO-d6 is an excellent choice for this molecule for three key reasons:

-

It readily solubilizes the carboxylic acid functionality.

-

Its residual solvent peak (δ ≈ 39.5 ppm) does not overlap with the predicted analyte signals.

-

The acidic proton of the carboxyl group and the N-H proton of the indole will be observable and can exchange with residual water in the solvent, providing additional information.

-

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add the DMSO-d6, cap the tube, and vortex until the sample is fully dissolved. Gentle warming may be required.

Protocol: 1D NMR Acquisition

These initial 1D experiments provide the foundational data for our analysis.

-

1H NMR: Acquire a standard proton NMR spectrum. This is a quick quality check and provides the proton chemical shifts needed for the subsequent 2D experiments.

-

Proton-Decoupled 13C NMR:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker system).

-

Acquisition Time: ~1.0-1.5 seconds.

-

Relaxation Delay (d1): 2 seconds. Causality: Quaternary carbons and carbonyls often have longer relaxation times. A 2-second delay ensures they are sufficiently relaxed between scans to provide a quantitative signal.

-

Number of Scans: 1024-2048 scans. Causality: 13C has a low natural abundance (~1.1%), requiring a larger number of scans to achieve an adequate signal-to-noise ratio.

-

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

-

Purpose: This experiment is critical for differentiating carbon types.

-

Output:

-

CH and CH3 signals appear as positive peaks.

-

CH2 signals appear as negative peaks.

-

Quaternary carbons (including C=O) are absent.

-

-

Implementation: Run a standard DEPT-135 pulse program. This experiment is much faster than a standard 13C spectrum as it is proton-detected.

-

Protocol: 2D NMR for Unambiguous Assignment

2D NMR is the key to connecting the carbon backbone and achieving a self-validating assignment.

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify which protons are directly attached to which carbons.

-

Mechanism: This experiment correlates the 1H and 13C spectra via their one-bond J-coupling (¹JCH). A cross-peak appears at the intersection of the proton's chemical shift on one axis and the carbon's chemical shift on the other.

-

Benefit: This allows for the immediate and certain assignment of all protonated carbons (CH, CH2, CH3).

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To probe longer-range connectivity (2-3 bonds). This is the primary tool for assigning quaternary carbons.

-

Mechanism: This experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).

-

Application for this Molecule:

-

The proton on C2 will show a correlation to C3, C3a, and C7a.

-

The protons of the ethyl group (-CH2-) will show correlations to C6, C7, and the -CH3 carbon.

-

The aromatic protons (H4, H5, H6) will show correlations to their neighboring carbons, crucially allowing for the assignment of the quaternary carbons C3a, C7, and C7a.

-

-

Caption: Key HMBC correlations for assigning quaternary carbons.

Data Analysis and Final Assignment

By systematically analyzing the data from this suite of experiments, a complete and verified assignment can be made.

-

Step 1: Aliphatic Region. Use the DEPT-135 and HSQC spectra to assign the -CH2- (negative DEPT signal) and -CH3 (positive DEPT signal) carbons and their attached protons.

-

Step 2: Protonated Aromatic Carbons. Use the HSQC to link the aromatic protons (H2, H4, H5, H6) to their corresponding carbons (C2, C4, C5, C6). The DEPT-135 spectrum will show all four as positive signals, confirming they are CH groups.

-

Step 3: Quaternary Carbons. This is where the HMBC spectrum is critical.

-

Identify the C=O carbon by its characteristic downfield shift (~170 ppm) and look for a correlation from the proton on C2 (³JCH).

-

Use the key HMBC correlations outlined in the diagram above to definitively assign C3a, C7, and C7a. For example, the carbon that shows a correlation to both the H2 proton and the ethyl protons must be C7a (or C7 depending on the exact bond path). Cross-referencing all observed correlations will resolve any ambiguity.

-

The final quaternary carbon, C3, will be assigned by elimination and by observing correlations from H2 and H4.

-

This layered approach, where assignments from one experiment are confirmed by another, embodies the principle of a self-validating system, leading to a high-confidence structural elucidation.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

The Emerging Therapeutic Potential of 7-Ethyl-1H-indole-3-carboxylic Acid: A Technical Guide for Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs. Within this privileged scaffold, indole-3-carboxylic acid derivatives have garnered significant attention for their diverse and potent biological activities. This technical guide focuses on the 7-ethyl-1H-indole-3-carboxylic acid core, a promising but underexplored scaffold. While direct biological data on the parent molecule is nascent, this guide will provide a comprehensive overview of a plausible synthetic route and delve into the rich pharmacology of its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the demonstrated antimicrobial, anticancer, antihypertensive, and neuroprotective activities of structurally related compounds, complete with detailed experimental protocols, quantitative data, and mechanistic insights to empower the design of next-generation therapeutics based on this versatile chemical entity.

Introduction: The Indole-3-Carboxylic Acid Scaffold in Medicinal Chemistry

The indole ring system is a bicyclic aromatic heterocycle that is a fundamental structural motif in a vast array of biologically active molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug discovery. The functionalization of the indole core at different positions can dramatically modulate its pharmacological profile. The C3 position, in particular, has proven to be a critical site for introducing substituents that can lead to a wide spectrum of therapeutic activities.

The introduction of a carboxylic acid moiety at the C3 position affords indole-3-carboxylic acids, a class of compounds with notable biological significance. This functional group can act as a key pharmacophore, engaging in hydrogen bonding and electrostatic interactions with biological targets. This guide will specifically focus on the 7-ethyl substituted variant, 7-ethyl-1H-indole-3-carboxylic acid, and explore the therapeutic landscape of its derivatives.

Synthesis of the 7-Ethyl-1H-indole-3-carboxylic Acid Core

Step 1: Synthesis of 7-Ethylindole via Catalytic Dehydrocyclization

The initial step focuses on the construction of the 7-ethylindole ring system. A well-documented method for this transformation is the catalytic dehydrocyclization of 2,6-diethylaniline.

Experimental Protocol: Catalytic Dehydrocyclization of 2,6-Diethylaniline

-

Catalyst Preparation: A copper chromite catalyst activated with barium oxide is prepared according to established procedures.

-

Reaction Setup: A fixed-bed flow reactor is charged with the prepared catalyst.

-

Dehydrocyclization: A mixture of 2,6-diethylaniline and water (steam) is passed over the heated catalyst bed (typically at 500-700°C).

-

Work-up and Purification: The crude product is collected, and the organic layer is separated. The resulting mixture often contains by-products with vinyl groups, which can be addressed by a subsequent partial hydrogenation step to improve the purity of the desired 7-ethylindole. The final product is then purified by distillation.

Step 2: C3-Carboxylation via Vilsmeier-Haack Formylation and Subsequent Oxidation

With the 7-ethylindole precursor in hand, the next crucial step is the introduction of the carboxylic acid group at the C3 position. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like indoles at the C3 position[1][2]. The resulting aldehyde can then be readily oxidized to the corresponding carboxylic acid[3].

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Ethylindole

-

Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF).

-

Formylation: A solution of 7-ethylindole in DMF is then added to the pre-formed Vilsmeier reagent. The reaction mixture is stirred at room temperature or gently heated to ensure complete reaction.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous sodium acetate solution, followed by heating to hydrolyze the intermediate iminium salt to the corresponding aldehyde.

-

Purification: The crude 7-ethyl-1H-indole-3-carbaldehyde is purified by column chromatography.

Experimental Protocol: Oxidation of 7-Ethyl-1H-indole-3-carbaldehyde

-

Oxidation: The purified 7-ethyl-1H-indole-3-carbaldehyde is dissolved in a suitable solvent (e.g., acetone). A solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, is added portion-wise at a controlled temperature.

-

Work-up: Upon completion of the reaction, the excess oxidant is quenched (e.g., with sodium bisulfite for KMnO₄). The reaction mixture is then acidified, and the product is extracted with an organic solvent.

-

Purification: The crude 7-ethyl-1H-indole-3-carboxylic acid is purified by recrystallization to yield the final product.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 7-ethyl-1H-indole-3-carboxylic acid.

Biological Activities of 7-Ethyl-1H-indole-3-carboxylic Acid Derivatives

While the biological profile of the parent 7-ethyl-1H-indole-3-carboxylic acid remains to be fully elucidated, the extensive research on its derivatives provides a strong foundation for predicting its potential therapeutic applications. The following sections will explore key areas where indole-3-carboxylic acid analogs have shown significant promise.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens represents a critical global health threat, necessitating the development of novel antimicrobial agents. Indole-3-carboxylic acid derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activities.

One notable study explored a series of α,ω-di(indole-3-carboxamido)polyamine derivatives. These compounds exhibited significant intrinsic antimicrobial activity and also acted as antibiotic potentiators. For instance, a 5-bromo-substituted indole analogue demonstrated broad-spectrum activity, particularly against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MIC) as low as 0.28 µM[4]. The same compound was also found to enhance the efficacy of doxycycline against Pseudomonas aeruginosa by 21-fold[4]. The proposed mechanism of action involves the disruption of the bacterial membrane.

Table 1: Antimicrobial Activity of Selected Indole-3-Carboxamide-Polyamine Conjugates

| Compound ID | Modification | Target Organism | MIC (µM) | Doxycycline Potentiation (Fold Enhancement) |

| 13b | 5-Bromoindole-3-carboxamide-PA3-6-3 | S. aureus | ≤ 0.28 | N/A |

| A. baumannii | ≤ 0.28 | N/A | ||

| C. neoformans | ≤ 0.28 | N/A | ||

| P. aeruginosa | > 30 | 21 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial/Fungal Strains: Standard laboratory strains of the target microorganisms are used.

-

Culture Conditions: Bacteria are grown in Mueller-Hinton broth, and fungi in RPMI-1640 medium.

-

Compound Preparation: The test compounds are serially diluted in the appropriate culture medium in 96-well microtiter plates.

-

Inoculation: A standardized inoculum of the microorganism is added to each well.

-

Incubation: The plates are incubated at 37°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in oncology, with several indole-based drugs approved for clinical use. Indole-3-carboxylic acid derivatives have also demonstrated significant potential as anticancer agents, acting through various mechanisms.

Research has shown that indole-3-carboxylic acid can enhance the anticancer potency of doxorubicin by inducing cellular senescence in colorectal cancer cells[5][6][7]. This suggests a potential role for these compounds in combination therapies to improve the efficacy of existing chemotherapeutic agents. Another study reported that copper complexes of indole-2-carboxylic acid exhibit potent anticancer activity against breast cancer cell lines, with IC₅₀ values in the low micromolar range[7]. The proposed mechanism involves DNA binding and induction of apoptosis.

Table 2: Anticancer Activity of Selected Indole Carboxylic Acid Derivatives

| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Mechanism of Action |

| Indole-3-carboxylic acid | LS180 (Colorectal) | CCK-8 | Synergizes with Doxorubicin | Induction of Cellular Senescence |

| ICA-Cu (Indole-2-carboxylic acid copper complex) | MCF-7 (Breast) | MTT | 5.43 | DNA Binding, Apoptosis Induction |

| MDA-MB-231 (Breast) | MTT | 5.69 | DNA Binding, Apoptosis Induction |

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: Human cancer cell lines are cultured in appropriate medium supplemented with fetal bovine serum.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration that inhibits cell growth by 50%, is then calculated.

Antihypertensive Activity

The renin-angiotensin system (RAS) plays a crucial role in the regulation of blood pressure, and blockade of the angiotensin II type 1 (AT₁) receptor is a well-established therapeutic strategy for the treatment of hypertension. Several indole-3-carboxylic acid derivatives have been designed and synthesized as potent AT₁ receptor antagonists.

A study on novel indole-3-carboxylic acid derivatives demonstrated high nanomolar affinity for the AT₁ receptor, comparable to the clinically used drug losartan[8]. In spontaneously hypertensive rats, these compounds exhibited a significant and long-lasting reduction in blood pressure when administered orally, with some derivatives showing superior efficacy to losartan[8]. The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the indole ring and the biphenyl tetrazole moiety for potent antagonist activity.

Diagram of Angiotensin II Receptor Blockade

Caption: Mechanism of action of indole-3-carboxylic acid derivatives as AT₁ receptor antagonists.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss and cognitive decline. Oxidative stress and neuroinflammation are key pathological features of these disorders. Indole-3-carbinol and its derivatives, which are structurally related to indole-3-carboxylic acid, have shown promising neuroprotective effects[9][10][11][12].

These compounds can exert their neuroprotective effects through multiple mechanisms, including the activation of the Nrf2-antioxidant responsive element (ARE) pathway, which is a major cellular defense mechanism against oxidative stress. They have also been shown to modulate neurotrophic factor signaling, such as the brain-derived neurotrophic factor (BDNF) pathway, which is crucial for neuronal survival and plasticity[12]. Furthermore, some indole derivatives have demonstrated the ability to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

Structure-Activity Relationships (SAR) and Future Directions

The diverse biological activities of indole-3-carboxylic acid derivatives highlight the importance of the substitution pattern on the indole ring and the nature of the appended functional groups. For instance, in the context of antimicrobial activity, the presence of a halogen, such as bromine at the C5 position, appears to enhance broad-spectrum activity[4]. In the case of antihypertensive agents, the specific nature of the N-substituent and the presence of a biphenyl tetrazole moiety are critical for potent AT₁ receptor antagonism[8].

Future research in this area should focus on:

-

Systematic SAR studies of 7-ethyl-1H-indole-3-carboxylic acid derivatives to optimize their potency and selectivity for specific biological targets.

-

Elucidation of the detailed mechanism of action for the most promising compounds through advanced biochemical and cellular assays.

-

In vivo efficacy and pharmacokinetic studies to assess the therapeutic potential of lead compounds in relevant animal models.

-

Exploration of novel therapeutic applications for this scaffold based on its diverse pharmacological profile.

Conclusion

The 7-ethyl-1H-indole-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct biological data on the parent molecule is limited, the extensive research on its derivatives clearly demonstrates the potential for this chemical class to yield potent and selective modulators of various biological targets. The synthetic accessibility of the core structure, coupled with the rich pharmacology of its analogs, provides a strong impetus for further investigation. This technical guide has provided a comprehensive overview of a plausible synthetic route and highlighted the key therapeutic areas where these compounds have shown promise. It is our hope that this information will serve as a valuable resource for researchers in the field and inspire the design and development of the next generation of indole-based medicines.

References

-

Cadelis, M. M., et al. (2023). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 28(1), 123. [Link]

-

Chen, Y., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology, 13, 934003. [Link]

-

Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 89, 129349. [Link]

-

Kumar, A., et al. (2014). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 1083-1090. [Link]

-

Li, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Cancer Management and Research, 16, 123-135. [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]

-

Singh, A. A., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Brain Sciences, 14(7), 674. [Link]

-

Singh, A. A., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. ResearchGate. [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

-

Vilsmeier–Haack reaction of indole. (2023, June 10). YouTube. [Link]

-

Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. [Link]

-

Khan, I., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Advances, 13(35), 24635-24648. [Link]

-

Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 227, 113912. [Link]

-

Cadelis, M. M., et al. (2023). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. National Center for Biotechnology Information. [Link]

-

Reddy, G. S., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(17), 11533-11548. [Link]

-

Singh, A. A., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PubMed. [Link]

-

Sharma, V., et al. (2021). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 26(19), 5937. [Link]

-

Wang, D., et al. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 23(8), 2029. [Link]

-

Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. (2019). PubMed. [Link]

-

Sharma, S., & Kumar, A. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Organic & Biomolecular Chemistry, 19(2), 245-269. [Link]

-

Formylation and the Vilsmeier Reagent. (2018). ResearchGate. [Link]

-

D-A. L., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters, 19(16), 4339-4342. [Link]

-

Singh, A. A., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PubMed. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

-

Vilsmeier–Haack reaction. (2023, December 2). Wikipedia. [Link]

Sources

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 5. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes [mdpi.com]

- 6. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Non-peptide angiotensin II receptor antagonists. 1. Design, synthesis, and biological activity of N-substituted indoles and dihydroindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sci-Hub. Synthesis of Indoles: Efficient Functionalisation of the 7-Position / Synthesis, 2006 [sci-hub.box]

- 10. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators [mdpi.com]

- 11. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 7-Ethyl-1H-indole-3-carboxylic Acid as a Versatile Precursor for the Synthesis of Etodolac

Introduction: Strategic Synthesis of Etodolac

Etodolac, a potent non-steroidal anti-inflammatory drug (NSAID), is widely recognized for its efficacy in managing the signs and symptoms of rheumatoid arthritis and osteoarthritis.[1] Its therapeutic action stems from the inhibition of prostaglandin synthesis, offering relief from pain and inflammation.[1] The synthesis of Etodolac has been a subject of considerable interest in pharmaceutical chemistry, with various routes developed to optimize yield, purity, and scalability.

This comprehensive guide details a robust and scientifically sound synthetic pathway to Etodolac, commencing from the strategic precursor, 7-ethyl-1H-indole-3-carboxylic acid. This approach is predicated on a logical and efficient two-step conversion of the carboxylic acid to the pivotal intermediate, 7-ethyltryptophol, which is then elaborated to the final active pharmaceutical ingredient (API). The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and a thorough understanding of the underlying chemical transformations.

Synthetic Strategy Overview

The synthetic journey from 7-ethyl-1H-indole-3-carboxylic acid to Etodolac is conceptually divided into three principal stages:

-

Synthesis of the Precursor: Preparation of 7-ethyl-1H-indole-3-carboxylic acid.

-

Reduction to the Key Intermediate: Conversion of 7-ethyl-1H-indole-3-carboxylic acid to 7-ethyltryptophol.

-

Final Assembly of Etodolac: Reaction of 7-ethyltryptophol with methyl 3-oxopentanoate and subsequent hydrolysis.

This application note will provide detailed protocols for each of these stages, supported by mechanistic insights and characterization data.

Diagram of the Overall Synthetic Pathway

Caption: Overall synthetic route from 7-ethyl-1H-indole-3-carboxylic acid to Etodolac.

Part 1: Synthesis of the Precursor, 7-Ethyl-1H-indole-3-carboxylic Acid

The synthesis of the indole-3-carboxylic acid moiety is a crucial first step. A common and effective method involves the Japp-Klingemann reaction, which constructs the indole ring system from a diazonium salt and a β-ketoester, followed by cyclization and hydrolysis.[2][3]

Protocol 1: Synthesis of 7-Ethyl-1H-indole-3-carboxylic Acid

This protocol is adapted from established indole synthesis methodologies.[4][5]

Step 1a: Diazotization of 2-Ethylaniline

-

In a jacketed reactor maintained at 0-5 °C, dissolve 2-ethylaniline (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.

Step 1b: Japp-Klingemann Reaction

-

In a separate reactor, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol.

-

Cool the solution to 0-5 °C and slowly add a solution of sodium ethoxide in ethanol (1.1 eq).

-

To this enolate solution, add the previously prepared diazonium salt solution dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the hydrazone intermediate.

-

Filter the solid, wash with water, and dry under vacuum.

Step 1c: Fischer Indole Synthesis and Hydrolysis

-

Suspend the dried hydrazone in a mixture of ethanol and concentrated sulfuric acid (catalytic amount).

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and pour it into ice water.

-

Add a solution of sodium hydroxide (excess) to hydrolyze the resulting ethyl ester.

-

Continue heating at reflux for another 2-3 hours.

-

Cool the mixture and acidify with concentrated hydrochloric acid to precipitate 7-ethyl-1H-indole-3-carboxylic acid.

-

Filter the solid, wash thoroughly with water, and dry in a vacuum oven at 60-70 °C.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Role |

| 2-Ethylaniline | 121.18 | 1.0 | Starting material |

| Sodium Nitrite | 69.00 | 1.1 | Diazotizing agent |

| Ethyl 2-methylacetoacetate | 144.17 | 1.0 | β-ketoester |

| Sodium Ethoxide | 68.05 | 1.1 | Base |

| Sulfuric Acid | 98.08 | Catalytic | Acid catalyst |

| Sodium Hydroxide | 40.00 | Excess | Hydrolysis agent |

Part 2: Reduction to the Key Intermediate, 7-Ethyltryptophol

The reduction of the carboxylic acid at the C3 position to the corresponding primary alcohol is the pivotal transformation that yields the direct precursor to Etodolac. This can be effectively achieved using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or a Borane-Tetrahydrofuran complex (BH₃·THF).[1][6][7] The choice of LiAlH₄ is highlighted here due to its high reactivity and efficacy in reducing carboxylic acids.

Causality of Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, scrupulously dry solvents and glassware are essential for safety and to prevent the decomposition of the reagent.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.

-

Controlled Addition: The LiAlH₄ is added portion-wise or as a solution to a cooled solution of the carboxylic acid to manage the exothermic nature of the initial acid-base reaction and subsequent reduction.

-

Work-up Procedure: The careful, sequential addition of water and then a sodium hydroxide solution is a standard quenching procedure for LiAlH₄ reactions (Fieser work-up). This safely neutralizes the excess reagent and precipitates the aluminum salts, facilitating their removal by filtration.

Protocol 2: LiAlH₄ Reduction of 7-Ethyl-1H-indole-3-carboxylic Acid

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Suspend Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 7-ethyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

-

Wash the filter cake with additional THF.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield crude 7-ethyltryptophol.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Role |

| 7-Ethyl-1H-indole-3-carboxylic acid | 203.23 | 1.0 | Substrate |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.0 - 3.0 | Reducing agent |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | Solvent |

Experimental Workflow for Reduction

Caption: A step-by-step workflow for the reduction of the precursor to the key intermediate.

Part 3: Final Assembly of Etodolac

The final stage of the synthesis involves the construction of the pyran ring and the introduction of the acetic acid side chain. This is achieved by reacting 7-ethyltryptophol with methyl 3-oxopentanoate, followed by the hydrolysis of the resulting methyl ester to afford Etodolac.[4][8]

Protocol 3: Synthesis of Etodolac from 7-Ethyltryptophol

Step 3a: Condensation and Cyclization to Etodolac Methyl Ester

-

Dissolve 7-ethyltryptophol (1.0 eq) and methyl 3-oxopentanoate (1.2 eq) in a suitable aprotic solvent such as toluene or dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the formation of the Etodolac methyl ester by TLC.

-

Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Etodolac methyl ester.

Step 3b: Hydrolysis to Etodolac

-

Dissolve the crude Etodolac methyl ester in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

-

Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted starting material.

-

Acidify the aqueous layer with cold, dilute hydrochloric acid to precipitate Etodolac.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum to yield pure Etodolac.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Role |

| 7-Ethyltryptophol | 189.25 | 1.0 | Key Intermediate |

| Methyl 3-oxopentanoate | 130.14 | 1.2 | Building block |

| Sulfuric Acid | 98.08 | Catalytic | Acid catalyst |

| Sodium Hydroxide | 40.00 | 2.0 - 3.0 | Hydrolysis agent |

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Table of Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| 7-Ethyl-1H-indole-3-carboxylic acid | Characteristic aromatic and ethyl group protons, broad singlet for COOH and NH protons.[9] | ~3300-2500 (O-H, N-H), ~1680 (C=O).[10] | Expected M+ at 203.09. |

| 7-Ethyltryptophol | Aromatic protons, ethyl group signals, and characteristic triplets for the -CH₂CH₂OH side chain.[11] | ~3400 (O-H, N-H), ~2960, 2870 (C-H).[6] | Expected M+ at 189.12.[11] |

| Etodolac | Complex pattern of aromatic and aliphatic protons corresponding to the final structure.[2] | ~3300-2500 (O-H), ~1700 (C=O).[12] | Expected M+ at 287.15.[12] |

Note: Specific chemical shifts and peak intensities are dependent on the solvent and instrument used. The data provided are general expected values.

Conclusion

This application note provides a detailed and logical synthetic route to the NSAID Etodolac, starting from the precursor 7-ethyl-1H-indole-3-carboxylic acid. The protocols are designed to be robust and scalable, with a clear explanation of the chemical principles and experimental considerations for each step. By following these guidelines, researchers and drug development professionals can confidently synthesize Etodolac with a high degree of purity and efficiency. The self-validating nature of the described protocols, coupled with the provided characterization data, ensures a reliable and reproducible synthetic process.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3308, Etodolac. Retrieved from [Link]

- Lü, Y., Lu, Z., & Su, W. (2010). Novel synthesis technology of 7-ethyltryptophol. Journal of Chemical Engineering of Chinese Universities, 24(1), 127-131.

-

Patel, V. R., & Desai, H. T. (2013). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti-inflammatory drug. IOSR Journal of Applied Chemistry, 4(5), 3-5. Retrieved from [Link]

-

Wentzel, L. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism [Video]. YouTube. Retrieved from [Link]

-

Etodolac. In Wikipedia. Retrieved January 24, 2026, from [Link]

- Organic Reactions. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-158.

-

Reissert Indole Synthesis. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2025, March 5). 6.5: Reactions of Carboxylic Acids - An Overview. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 198231, 7-Ethyltryptophol. Retrieved from [Link]

-

chemeurope.com. Japp-Klingemann reaction. Retrieved from [Link]

- Bergman, J. (1971). Synthesis of 3-Substituted Indoles Starting from Isatin. Acta Chemica Scandinavica, 25, 1277-1278.

-

Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S). Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis.

- A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. (2013). IOSR Journal of Applied Chemistry, 4(5), 3-5.

- U.S. Patent No. 4,703,126. (1987). Process for the production of 7-ethyl indole.

- Wang, J., Ju, M. Y., Wang, X., Ma, Y. N., Wei, D., & Chen, X. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267.

- Al-Hourani, B. J., Al-Jaber, H. I., & Al-Zereini, W. A. (2016). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Molecules, 21(4), 414.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Japp-Klingemann_reaction [chemeurope.com]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Indole synthesis [organic-chemistry.org]

Application Notes and Protocols for the Utilization of 7-Ethyl-1H-indole-3-carboxylic Acid in Drug Synthesis

Introduction: The Strategic Value of the 7-Ethyl-1H-indole-3-carboxylic Acid Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Its derivatives have led to the development of numerous therapeutic agents, ranging from anti-inflammatory drugs to anti-cancer and anti-migraine medications.[2] The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's pharmacological profile.

This guide focuses on a particularly valuable, yet underexplored, building block: 7-ethyl-1H-indole-3-carboxylic acid . The presence of an ethyl group at the 7-position offers a unique steric and electronic profile that can influence receptor binding and metabolic stability. The carboxylic acid moiety at the 3-position serves as a versatile synthetic handle, enabling the creation of diverse libraries of amides and esters for drug discovery programs.

These application notes will provide a comprehensive overview of the synthesis of 7-ethyl-1H-indole-3-carboxylic acid and detailed protocols for its derivatization, empowering researchers to leverage this promising scaffold in their drug development endeavors.

Physicochemical Properties and Reactivity

7-Ethyl-1H-indole-3-carboxylic acid is a crystalline solid with the following key properties:

| Property | Value |